molecular formula C12H17BrN2O B1468172 1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine CAS No. 1248459-73-5

1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine

Cat. No. B1468172
M. Wt: 285.18 g/mol
InChI Key: DKOCAKXSCSVJDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Chemoselective Synthesis of Pyrrole Derivatives : A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been developed, showcasing the versatility of reactions involving bromo-methoxybenzyl components and their environmental friendliness (E. C. Aquino et al., 2015).

  • Reactions with Primary Amines : Studies have shown that 1-(2-methoxyethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones react with aromatic and aliphatic amines to form compounds with antimicrobial activity, indicating a potential route for the synthesis of bioactive derivatives using the bromo-methoxybenzyl backbone (V. L. Gein et al., 2009).

  • Synthesis of Pyrrolidine Derivatives : The synthesis of the four stereoisomers of several 3-(1-aminoethyl)pyrrolidines as intermediates in the preparation of quinolone antibacterials has been demonstrated, highlighting the importance of the structural motif in pharmaceutical synthesis (M. Schroeder et al., 1992).

Bioactivity and Applications

  • Antimicrobial Activity : The interaction of substituted 4-acylpyrrolin-2-ones with primary amines and the antimicrobial activity of the resulting compounds have been studied, showcasing the bioactive potential of derivatives synthesized from bromo-methoxybenzyl components (V. L. Gein et al., 2009).

  • Bioactivities of Tetramic Acid Derivatives : Research into 4-amino derivatives of tetramic acid, synthesized from pyrrolidine-2,4-diones and related compounds, has indicated potential herbicidal, fungicidal, insecticidal, and antitumor activities, emphasizing the chemical's versatility and potential in bioactive applications (Yuxiu Liu et al., 2014).

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-16-12-3-2-10(13)6-9(12)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOCAKXSCSVJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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